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Compound of Interest

Compound Name: 5-Methoxy-1-methylindazole

CAS No.: 756839-44-8

Cat. No.: B3043156

Get Quote

Executive Summary & Mechanistic Rationale
In the development of serotonergic ligands (particularly 5-HT2A/2C agonists), the indole N-H of

tryptamines (like 5-MeO-DMT) typically acts as a critical Hydrogen Bond Donor (HBD) to

residues such as Ser242 or Thr155 within the orthosteric binding pocket.

5-Methoxy-1-methylindazole represents a strategic "methyl switch" modification. By replacing

the indole core with an indazole and methylating the 1-position, you effectively remove the H-

bond donor capability. Validating the affinity (or lack thereof) of this compound is not just about

screening a hit; it is about validating the binding mode of your lead series.

Hypothesis: If high affinity is retained, the H-bond at position 1 is dispensable.

Likely Outcome: If affinity drops significantly (compared to the 1H-indazole or indole

analogs), it confirms the critical role of the H-bond donor.
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Feature
5-MeO-DMT
(Reference)

5-MeO-Indazole
(Bioisostere)

5-MeO-1-Me-

Indazole (Probe)

Core Structure Indole 1H-Indazole 1-Methylindazole

H-Bond Status Strong Donor (NH) Donor (NH) Acceptor Only (N-Me)

5-HT2A Affinity
High (

nM)
Moderate/High

Low / Inactive

(Expected)

Role Agonist Bioisosteric Lead
Structural Probe /

Negative Control

Experimental Protocol: Radioligand Competition
Assay
To validate the affinity of 5-Methoxy-1-methylindazole, you must perform a Competition

Binding Assay using a high-affinity radioligand. A saturation assay is unnecessary unless you

expect this compound to be a high-affinity lead (which is mechanistically unlikely).

A. Materials & Reagents[2][3]
Receptor Source: CHO-K1 or HEK293 cells stably expressing human 5-HT2A (or 5-HT1A

depending on target).

Radioligand:

-Ketanserin (for 5-HT2A antagonist mode) or

-Cimbi-36 (for agonist mode). Note: Agonist radioligands are preferred for probing active-
state conformations.

Reference Ligand: 5-MeO-DMT (positive control) and Ketanserin (non-specific

determination).

Test Compound: 5-Methoxy-1-methylindazole (dissolved in 100% DMSO, final assay

concentration <0.1% DMSO).
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B. Step-by-Step Workflow
Membrane Preparation:

Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

Centrifuge at 20,000 x g for 20 mins. Resuspend pellet.

Critical Step: Wash membranes twice to remove endogenous serotonin which interferes

with competition data.

Assay Assembly (96-well format):

Total Binding (TB): Membrane + Radioligand + Buffer.

Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Ketanserin (10 µM).

Test Wells: Membrane + Radioligand + 5-Methoxy-1-methylindazole (11-point serial

dilution, 10 µM down to 1 pM).

Incubation:

Incubate for 60 minutes at 27°C (Room Temp).

Why? Indazoles often have faster off-rates than indoles; equilibrium must be reached

gently to avoid receptor desensitization if using live cells (though membranes are

preferred here).

Harvesting:

Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

Validation: PEI reduces binding of the radioligand to the glass fiber, crucial for hydrophobic

indazoles.

Data Analysis:

Measure CPM (Counts Per Minute).
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Calculate % Inhibition.

Fit to a one-site competition model (Hill slope constrained to -1.0 unless cooperativity is

suspected).

Data Visualization & Interpretation
Pathway of Interaction (Graphviz Diagram)
The following diagram illustrates the mechanistic logic you are testing. The 1-Methyl group

creates a steric clash or loss of interaction, leading to the "Low Affinity" outcome.
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Caption: Mechanistic comparison of binding modes. The 1-Methyl group (Blue node) prevents

the critical H-bond interaction with receptor residues, predicted to abolish affinity.

Expected Results Table
When validating, compare your experimental

against these reference ranges.
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Compound (nM) (nM) Interpretation

5-MeO-DMT ~5 - 15 ~2 - 8
High Affinity (Validated

Reference)

1H-Indazole Analog ~100 - 300 ~50 - 150
Moderate Affinity

(Bioisostere retained)

5-MeO-1-Me-Indazole > 10,000 > 5,000

Loss of Activity

(Validation

Successful)

Scientist's Note: If your 5-Methoxy-1-methylindazole shows high affinity (

nM), you have discovered a novel binding mode that does not rely on the canonical H-bond
donor. This would be a significant finding, suggesting hydrophobic packing (pi-pi stacking) is
driving the interaction more than polar contacts.

Troubleshooting & Self-Validation
To ensure your data is trustworthy (E-E-A-T), apply these controls:

The "DMSO Cliff": Hydrophobic indazoles can precipitate in aqueous buffers.

Check: Measure light scattering or absorbance at 600nm in your assay buffer without

membranes. If OD increases, your compound has crashed out, giving false negatives.

Filter Binding:

Check: Run a "No Membrane" control. If the radioligand sticks to the filter in the presence

of your test compound, you have a false positive (displacement of non-specific filter

binding).

Hill Slope Deviation:

If the Hill slope is significantly different from -1.0 (e.g., -0.5), 5-Methoxy-1-methylindazole
might be binding to an allosteric site rather than the orthosteric site, or you are observing

negative cooperativity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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